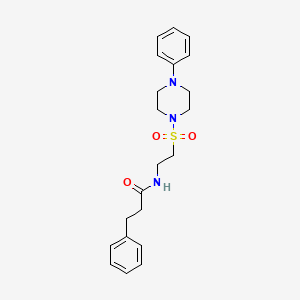

3-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide

Descripción

3-Phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a phenyl group at the 3-position and a sulfonylethyl group linked to a 4-phenylpiperazine moiety. This structure combines aromatic (phenyl), sulfonamide, and piperazine functionalities, which are commonly associated with bioactive molecules targeting neurological or enzymatic pathways .

The compound’s synthesis likely follows standard sulfonylation and amide-coupling protocols, as seen in related molecules (e.g., 3-cyclopentyl-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)propanamide, ). Key physicochemical properties, inferred from analogs, include moderate solubility in polar aprotic solvents (e.g., DMSO) and melting points in the range of 116–165°C, depending on substituents .

Propiedades

IUPAC Name |

3-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c25-21(12-11-19-7-3-1-4-8-19)22-13-18-28(26,27)24-16-14-23(15-17-24)20-9-5-2-6-10-20/h1-10H,11-18H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZUDHROHLZIPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide typically involves multiple stepsThe final step involves the amidation of the intermediate product with propanoic acid derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

3-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

3-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and selectivity for these targets. The phenyl groups contribute to the compound’s overall stability and lipophilicity, facilitating its passage through biological membranes.

Comparación Con Compuestos Similares

Aromatic Substitutions

- Phenyl vs. Halogenated Phenyl : The target compound’s 4-phenylpiperazine group lacks halogenation, unlike 7g (2,4-dichlorophenyl) or the fluorophenyl analog in . Halogenation typically enhances binding affinity to hydrophobic pockets in receptors (e.g., dopamine D3 in 7g) but may reduce solubility .

- Piperazine vs. Piperidine : Piperazine rings (as in the target compound) offer two nitrogen atoms for hydrogen bonding, whereas piperidine (e.g., 12f) provides a single basic nitrogen. This difference influences interactions with acidic residues in enzymatic active sites .

Sulfonamide Linker Variations

- The sulfonylethyl group in the target compound contrasts with sulfamoyl () or phenethylamino-sulfonyl () linkers. Sulfamoyl groups (e.g., in 839717-56-5) are associated with stronger hydrogen-bonding capacity, often critical for protease inhibition .

Physicochemical Properties

- Melting points for analogs range widely: 12f (116.8–117.8°C) vs. 12g (163.6–165.5°C), influenced by crystallinity from pyrrolidine vs. piperidine . The target compound’s MP is likely closer to 12f due to structural similarities.

Actividad Biológica

3-Phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide, also referred to as N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

Molecular Characteristics:

- Molecular Formula: C16H21N3O4S

- Molecular Weight: 365.42 g/mol

- CAS Number: 897621-33-9

The compound features a phenylpiperazine moiety linked to a sulfonyl group and a biphenyl carboxamide, which are critical for its biological activity.

Target of Action:

The primary target of 3-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide is the neuronal voltage-sensitive sodium channels.

Mode of Action:

The compound interacts with these channels by binding to their extracellular domains, inhibiting sodium ion influx during the depolarization phase of action potentials. This action leads to reduced neuronal excitability, which has been associated with anticonvulsant effects.

Biochemical Pathways:

By inhibiting sodium-dependent action potentials, the compound disrupts normal neuronal signaling pathways, potentially offering therapeutic benefits in conditions characterized by excessive neuronal activity such as epilepsy and neuropathic pain.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the compound's potential in various therapeutic areas:

-

Anticonvulsant Activity:

- The inhibition of neuronal voltage-sensitive sodium channels suggests potential use as an anticonvulsant agent. In vitro studies demonstrated that the compound significantly reduces seizure-like activity in animal models.

- Neurological Disorders:

- Antitumor Activity:

Case Studies and Research Findings

Several case studies have provided insights into the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.